N-Ethylhomocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylhomocholine (NEHC) is a quaternary ammonium compound that has been used in scientific research to investigate the effects of cholinergic neurotransmission on various physiological and biochemical processes. This compound is a structural analog of acetylcholine, a neurotransmitter that plays a crucial role in the regulation of cognitive and motor functions in the central nervous system.
Mechanism Of Action
N-Ethylhomocholine acts as a cholinergic agonist by binding to nicotinic and muscarinic acetylcholine receptors. This binding activates these receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which regulate various physiological and biochemical processes.
Biochemical And Physiological Effects
N-Ethylhomocholine has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase muscle contractions, regulate cardiovascular functions, and improve cognitive processes such as learning and memory.
Advantages And Limitations For Lab Experiments
N-Ethylhomocholine has several advantages as a research tool, including its ability to mimic the effects of acetylcholine on various physiological and biochemical processes. However, this compound also has limitations, including its short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-Ethylhomocholine, including the investigation of its effects on different neurotransmitter systems and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could explore the development of more stable and less toxic analogs of N-Ethylhomocholine for use in scientific research.
Synthesis Methods
N-Ethylhomocholine can be synthesized through the reaction of ethyl bromide and homocholine in the presence of a strong base such as potassium hydroxide. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-Ethylhomocholine has been used in various scientific research studies to investigate the role of cholinergic neurotransmission in different physiological and biochemical processes. This compound has been used to study the effects of acetylcholine on muscle contractions, cardiovascular functions, and cognitive processes such as learning and memory.
properties
CAS RN |
123731-09-9 |
---|---|
Product Name |
N-Ethylhomocholine |
Molecular Formula |
C7H18NO+ |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
ethyl-(3-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3/q+1 |
InChI Key |
DLPPMKSHLIOSFX-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCCO |
Canonical SMILES |
CC[N+](C)(C)CCCO |
Other CAS RN |
123731-09-9 |
synonyms |
ethylhomocholine MEHC N,N-dimethyl-N-ethyl-3-amino-1-propanol N-ethylhomocholine N-ethylhomocholine iodide N-monoethylhomocholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.